Fumigaclavine A

Antimicrobial Anaerobic Bacteria MIC

Researchers developing mycotoxin detection methods or studying ergot alkaloid biosynthesis require structurally verified Fumigaclavine A - not generic 'fumigaclavine.' This ≥98% pure reference standard with defined (8α,9β) stereochemistry enables: • Selective immunoassay development: <12.6% cross-reactivity with FuC, 1.3% with FuB • Authentic FgaPT1 substrate for in vitro prenylation kinetics • Validated antibacterial reference (MIC 16 µg/mL vs. V. parvula) Sourced from Aspergillus sp. and shipped under cold chain.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 6879-59-0
Cat. No. B1252198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumigaclavine A
CAS6879-59-0
Synonyms9-acetoxy-6,8-dimethylergoline
isofumigaclavine A
isofumigaclavine A, (8alpha,9beta)-isome
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C
InChIInChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15-,17-,18+/m1/s1
InChIKeyGJSSYQDXZLZOLR-ONUGHKICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fumigaclavine A Overview


Fumigaclavine A (FuA) is a clavine-type ergot alkaloid and mycotoxin, chemically defined as [(6aR,9R,10S)-7,9-Dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate, produced primarily by the fungus Aspergillus fumigatus . It serves as a direct biosynthetic precursor to Fumigaclavine C (FuC), a transformation catalyzed by the enzyme FgaPT1, highlighting its specific role in the ergot alkaloid metabolic pathway [1]. Fumigaclavine A has demonstrated antibacterial activity in vitro [2] and, crucially, its unique stereochemical configuration (8α,9β) has been exploited to develop highly specific immunoassays for mycotoxin detection [3].

Mycotoxin detection & immunoassay development workflow
Ergot alkaloid biosynthesis pathway studies
Antimicrobial screening context (anaerobic bacteria)

Why Fumigaclavine A Substitution Fails


Within the Fumigaclavine family, substitution is not possible due to profound differences in biological activity, immunoreactivity, and biosynthetic pathway roles. For example, while Fumigaclavine C (FuC) is known for its anti-inflammatory and vasorelaxant effects [1], Fumigaclavine A (FuA) is not. A computational study revealed that the C-9 acetyl group and C-2 dimethylallyl side chain of FuC are critical for its strong binding to the HMGB1 protein, and the calculated empirical energies of interaction (ΔE) show a clear ranking: FuC (~LSD) < FuA < FuB, meaning FuA binds with significantly lower affinity than FuC [2]. This molecular specificity is further underscored by immunoassay data, where a monoclonal antibody against FuA shows only 12.6% cross-reactivity with FuC and 1.3% with FuB, enabling selective detection [3]. Therefore, generic sourcing of a 'fumigaclavine' without precise structural specification will lead to experimental failure in studies requiring FuA's unique reactivity profile as a substrate or its specific detection.

Activity profile FuA lacks the anti-inflammatory and vasorelaxant effects reported for FuC; biological endpoint mismatch may occur.
Immunoreactivity Anti-FuA antibodies show limited cross-reactivity (FuC ~12.6%, FuB ~1.3%); detection specificity may not transfer.
Biosynthetic role FuA serves as the specific substrate for FgaPT1; FuB or FuC may not support this enzymatic conversion step.

Fumigaclavine A Evidence Comparison


Antibacterial Activity vs. Tinidazole

In a direct antimicrobial screening assay against a panel of anaerobic microorganisms, Fumigaclavine A showed activity against Veillonella parvula. However, its Minimum Inhibitory Concentration (MIC) was 16 µg/mL, which is significantly higher (i.e., less potent) than that of the positive control antibiotic, tinidazole, which had an MIC of 0.12 µg/mL in the same assay [1].

Antibacterial MIC
Head-to-head
FuA 16 µg/mL vs Tinidazole 0.12 µg/mL
Supports antimicrobial screening context; comparator shows lower reported MIC.
V. parvula in vitro assay
Antimicrobial Anaerobic Bacteria MIC

Immunoassay Cross-Reactivity Profile

A competitive indirect enzyme immunoassay (EIA) was developed using polyclonal antibodies raised against Fumigaclavine A (FuA). The assay demonstrated high specificity, with the following cross-reactivities: FuA (100%), Fumigaclavine C (FuC, 12.6%), Fumigaclavine B (FuB, 1.3%), and Fumigaclavine D (FuD, 0.2%). Critically, no cross-reactivity was observed with other lysergic acid derivatives such as ergonovine, ergotamine, and alpha-ergocryptine [1].

Immunoassay Cross-Reactivity
Head-to-head
FuA 100%, FuC 12.6%, FuB 1.3%, FuD 0.2%
Supports selective detection context; low cross-reactivity to related ergot alkaloids.
Competitive EIA platform
Immunoassay Mycotoxin Detection Cross-Reactivity

Biosynthetic Substrate for FgaPT1

The ergot alkaloid biosynthetic pathway in A. fumigatus is highly ordered. The reverse prenyltransferase, FgaPT1, exhibits strict substrate specificity. It catalyzes the conversion of Fumigaclavine A (FuA) to Fumigaclavine C (FuC) via prenylation at the C-2 position using dimethylallyl diphosphate (DMAPP) [1]. This step does not occur with Fumigaclavine B, which is instead acetylated to form FuA [2].

Biosynthetic Pathway Role
Class-level
FgaPT1 substrate: FuA → FuC (prenylation)
Defines pathway-specific reagent; may support enzymology studies.
In vitro enzymatic assay
Biosynthesis Enzymology Prenyltransferase

HMGB1 Binding Affinity Comparison

Computational molecular modeling was used to compare the binding affinity of Fumigaclavine A (FuA), B (FuB), and C (FuC) to the HMGB1 protein, a key mediator in inflammation. The calculated empirical energies of interaction (ΔE) were ranked as: FuC ~ LSD (lysergic acid diethylamide) < FuA < FuB. This indicates that FuC and LSD form the most stable complexes with HMGB1, while FuA has a significantly weaker, less favorable interaction [1].

HMGB1 Binding Rank
Head-to-head
ΔE ranking: FuC ~ LSD < FuA < FuB
Supports SAR comparator use; FuA exhibits weaker reported interaction.
Computational docking study
Molecular Modeling HMGB1 Drug-Protein Binding

Fumigaclavine A Applications


Mycotoxin Detection & Quantification

Fumigaclavine A is a validated target for detection as a mycotoxin produced by A. fumigatus. The development of highly specific enzyme immunoassays (EIAs) with minimal cross-reactivity to FuB (1.3%), FuC (12.6%), and other major ergot alkaloids [1] enables its selective and sensitive quantification in complex matrices like silage and animal tissue [2]. This makes FuA an essential reference standard for analytical chemists developing and validating LC-MS/MS or immunoassay-based methods for food safety and environmental monitoring.

Ergot Alkaloid Biosynthesis & Metabolic Engineering

As the direct and specific substrate for the key biosynthetic enzyme FgaPT1 (fumigaclavine A dimethylallyltransferase), Fumigaclavine A is an indispensable reagent for in vitro enzymatic studies. Researchers investigating the function of the ergot alkaloid gene cluster in A. fumigatus or aiming to engineer the pathway for heterologous production of ergot alkaloids require pure Fumigaclavine A to characterize the kinetics and specificity of this prenylation step [3].

Anti-Inflammatory SAR Studies

Fumigaclavine A serves as a crucial negative control or comparator in SAR studies targeting the HMGB1 protein, a validated anti-inflammatory target. Computational studies have demonstrated that Fumigaclavine C (FuC) binds strongly to HMGB1, while Fumigaclavine A (FuA) binds significantly more weakly [4]. Therefore, procuring FuA is essential for medicinal chemistry programs aiming to identify the structural features (e.g., the C-2 prenyl group) responsible for this binding difference and optimize lead compounds derived from the fumigaclavine scaffold.

Antimicrobial Susceptibility & Resistance Studies

Fumigaclavine A has a well-characterized antimicrobial profile against anaerobic bacteria, with an MIC of 16 µg/mL against Veillonella parvula [5]. While not a clinical candidate, this defined, moderate activity makes it a useful tool compound for basic microbiology research. It can be used as a reference agent in susceptibility testing, as a selective agent in culture media, or as a probe to study bacterial defense mechanisms against fungal secondary metabolites.

Application
Selection Property
Validation Focus
Mycotoxin detection research
Immunoassay specificity (FuA-selective antibodies)
Cross-reactivity profiling against ergot alkaloids
Ergot alkaloid biosynthesis studies
Substrate specificity for FgaPT1 prenyltransferase
Enzymatic kinetics and pathway engineering
HMGB1-mediated inflammation research
Binding affinity ranking (weaker comparator)
Structure-activity relationship with FuC
Anaerobic bacteria screening
Reported antimicrobial activity profile
Susceptibility endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


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